molecular formula C16H18ClN5O3S2 B13363684 2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether

2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether

Cat. No.: B13363684
M. Wt: 427.9 g/mol
InChI Key: ILGVAWDFIMEPOV-UHFFFAOYSA-N
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Description

2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable entity in medicinal chemistry and drug design .

Preparation Methods

The synthesis of 2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves several steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction forms the triazole ring on the thiadiazole scaffold. Industrial production methods often employ green chemistry techniques, such as microwave-assisted synthesis and ultrasound chemistry, to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether has numerous applications in scientific research:

Properties

Molecular Formula

C16H18ClN5O3S2

Molecular Weight

427.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18ClN5O3S2/c1-25-13-4-3-11(9-12(13)17)15-20-22-14(18-19-16(22)26-15)10-5-7-21(8-6-10)27(2,23)24/h3-4,9-10H,5-8H2,1-2H3

InChI Key

ILGVAWDFIMEPOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C)Cl

Origin of Product

United States

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